Cas no 1313738-69-0 (4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine)
![4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine structure](https://ja.kuujia.com/scimg/cas/1313738-69-0x500.png)
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine 化学的及び物理的性質
名前と識別子
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- 3,5-Difluoro-4-morpholinophenylboronic Acid Pinacol Ester
- 4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
- 4-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
- 4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
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- MDL: MFCD18375252
- インチ: InChI=1S/C16H22BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-9-12(18)14(13(19)10-11)20-5-7-21-8-6-20/h9-10H,5-8H2,1-4H3
- InChIKey: DXHKMVVLQQJTIM-UHFFFAOYSA-N
- SMILES: CC1(C)C(C)(C)OB(C2=CC(=C(C(=C2)F)N3CCOCC3)F)O1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 2
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM106466-250mg |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
1313738-69-0 | 95%+ | 250mg |
$130 | 2023-03-07 | |
Chemenu | CM106466-5g |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
1313738-69-0 | 95%+ | 5g |
$985 | 2023-03-07 | |
TRC | D485345-100mg |
4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine |
1313738-69-0 | 100mg |
$ 135.00 | 2022-06-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB112940-250MG |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
1313738-69-0 | 97% | 250MG |
¥ 508.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB112940-500MG |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
1313738-69-0 | 97% | 500MG |
¥ 957.00 | 2023-03-31 | |
Alichem | A019116024-5g |
4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine |
1313738-69-0 | 95% | 5g |
840.00 USD | 2021-06-17 | |
eNovation Chemicals LLC | D496779-5G |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
1313738-69-0 | 97% | 5g |
$625 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB112940-1G |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
1313738-69-0 | 97% | 1g |
¥ 1,471.00 | 2023-03-31 | |
eNovation Chemicals LLC | D690071-1g |
3,5-Difluoro-4-morpholinophenylboronic Acid Pinacol Ester |
1313738-69-0 | 95% | 1g |
$320 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB112940-5G |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
1313738-69-0 | 97% | 5g |
¥ 3,841.00 | 2023-03-31 |
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Related Categories
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Oxazinanes Phenylmorpholines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Oxazinanes Morpholines Phenylmorpholines
4-[2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholineに関する追加情報
4-[2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Morpholine: A Comprehensive Overview
4-[2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Morpholine is a highly specialized organic compound with the CAS number 1313738-69-0. This compound has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential applications. The molecule combines a morpholine ring system with a substituted phenyl group, making it a versatile building block for various chemical transformations.
The core structure of 4-[2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Morpholine is characterized by a morpholine ring, which is a six-membered ring containing one oxygen atom and one nitrogen atom. This ring system is known for its stability and ability to form hydrogen bonds, making it a valuable component in drug design. The phenyl group attached to the morpholine ring is further substituted with two fluorine atoms at the 2 and 6 positions and a tetramethyl-dioxaborolane group at the 4 position. These substituents not only enhance the compound's chemical reactivity but also impart unique electronic and steric properties.
Recent studies have highlighted the importance of tetramethyl-dioxaborolane groups in facilitating Suzuki-Miyaura cross-coupling reactions. This makes 4-[2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Morpholine an ideal candidate for use in palladium-catalyzed coupling reactions. The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring further enhances the compound's electronic versatility, making it suitable for a wide range of applications in organic synthesis.
In terms of synthesis, 4-[2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Morpholine can be prepared through a multi-step process involving nucleophilic aromatic substitution and boronate ester formation. The synthesis typically begins with the preparation of the fluorinated phenol derivative, followed by its conversion into a boronate ester using tetramethylborane. The final step involves coupling this intermediate with morpholine under appropriate conditions to yield the target compound.
From a pharmacological perspective, morpholine-based compounds have been extensively studied for their potential as therapeutic agents. The unique combination of morpholine and fluorinated aromatic rings in 4-[2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Morpholine makes it an interesting candidate for drug discovery efforts targeting various disease states. Recent research has explored its potential as an inhibitor of kinases and other enzymes involved in cellular signaling pathways.
Moreover, the compound's ability to act as a precursor in cross-coupling reactions has opened new avenues for its use in materials science. By incorporating this compound into polymer precursors or as a building block for advanced materials, researchers can exploit its unique properties to develop novel materials with tailored functionalities.
In conclusion, 4-[2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan
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